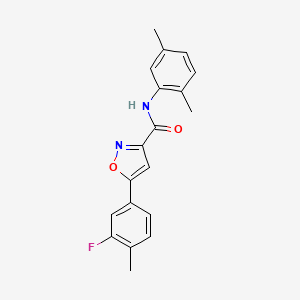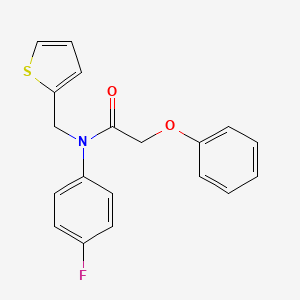![molecular formula C27H30N2O3S2 B11353396 1-(benzylsulfonyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11353396.png)
1-(benzylsulfonyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a phenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Phenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with phenylmethanesulfonyl chloride under basic conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Final Coupling Reaction: The final step involves coupling the intermediate with 2-methyl-4-[(phenylsulfanyl)methyl]phenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfides and amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl and phenylmethanesulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
- N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in its applications.
Properties
Molecular Formula |
C27H30N2O3S2 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H30N2O3S2/c1-21-18-23(19-33-25-10-6-3-7-11-25)12-13-26(21)28-27(30)24-14-16-29(17-15-24)34(31,32)20-22-8-4-2-5-9-22/h2-13,18,24H,14-17,19-20H2,1H3,(H,28,30) |
InChI Key |
FJRLFXKFSCKWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B11353316.png)
![5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11353319.png)
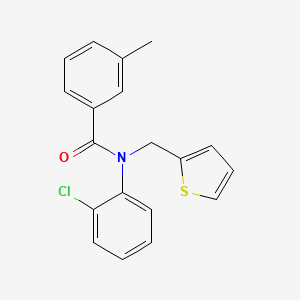
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11353326.png)

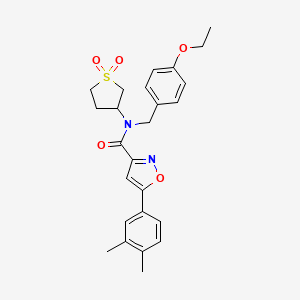
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11353336.png)
![2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11353347.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11353354.png)
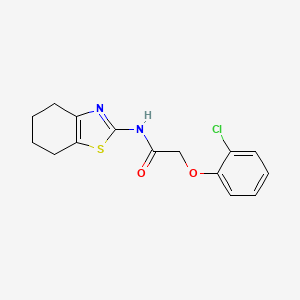
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide](/img/structure/B11353366.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11353373.png)
